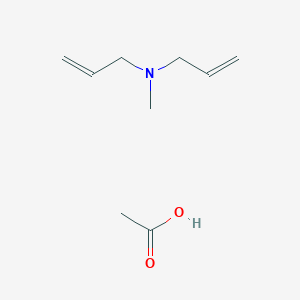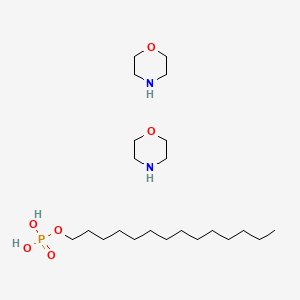
Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- is a complex organic compound characterized by its unique spirocyclic structure. This compound consists of multiple cyclopropane rings fused together, forming a rigid and highly strained molecular framework. The spiro configuration, where two cyclopropane rings share a single carbon atom, imparts significant stability and unique chemical properties to the molecule .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- involves multiple steps, typically starting with simpler cyclopropane derivatives. One common method involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound . This reaction is performed under controlled conditions to ensure high yield and purity.
Another approach involves the photochemical reaction of olefins with carbenes, leading to the formation of spiro cyclopropanes through a [1 + 2] cycloaddition mechanism . This method requires precise control of light exposure and temperature to achieve optimal results.
Industrial Production Methods
Industrial production of spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies and automation have made it possible to produce this compound on a larger scale for research and specialized applications .
化学反応の分析
Types of Reactions
Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen gas or metal hydrides to reduce the strained cyclopropane rings.
Substitution: Substitution reactions can occur at the cyclopropane rings, where halogens or other functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).
Reduction: Hydrogen gas or metal hydrides under mild conditions.
Substitution: Halogens or other electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with lead tetraacetate produces phthalimidonitrene, while reduction with hydrogen gas yields less strained cyclopropane derivatives .
科学的研究の応用
Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- has several scientific research applications:
作用機序
The mechanism of action of spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- involves its interaction with specific molecular targets and pathways. The strained cyclopropane rings can undergo ring-opening reactions, releasing energy and forming reactive intermediates that interact with biological molecules . These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share a similar spirocyclic structure and exhibit biological activities such as diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9′-fluorene]: Another spiro compound synthesized through the Corey–Chaykovsky reaction, known for its unique chemical properties.
Uniqueness
Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- stands out due to its highly strained and rigid structure, which imparts unique reactivity and stability. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
CAS番号 |
65915-88-0 |
|---|---|
分子式 |
C11H12 |
分子量 |
144.21 g/mol |
IUPAC名 |
spiro[cyclopropane-1,9'-pentacyclo[4.3.0.02,4.03,8.05,7]nonane] |
InChI |
InChI=1S/C11H12/c1-2-11(1)9-5-3-4-7(9)8(4)10(11)6(3)5/h3-10H,1-2H2 |
InChIキー |
XRJMCRAIKHHJSF-UHFFFAOYSA-N |
正規SMILES |
C1CC12C3C4C5C4C2C6C5C63 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)

![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)




